2-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide is a heterocyclic compound that incorporates a thiazole ring, a pyrrolidine ring, and a chromene moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and chemical biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and an α-haloketone.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a Mannich reaction involving an amine, formaldehyde, and a ketone.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound, often using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or chromene rings using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Chemical Biology: It is used as a probe to study biological processes and pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Pharmacology: Research into its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Mechanism of Action
The mechanism of action of 2-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
2-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-oxo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-15(13-9-11-3-1-2-4-14(11)23-16(13)22)19-12-5-7-20(10-12)17-18-6-8-24-17/h1-4,6,8-9,12H,5,7,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOOFWHTZLKNDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=CC=CC=C3OC2=O)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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